molecular formula C11H16O4 B8050073 Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate

Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate

Cat. No.: B8050073
M. Wt: 212.24 g/mol
InChI Key: PEAQPGHRIILGKE-UHFFFAOYSA-N
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Description

3-Oxospiro[oxetane-2,1’-cyclohexane]-4-carboxylic acid ethyl ester is a unique organic compound characterized by its spirocyclic structure. This compound features an oxetane ring fused to a cyclohexane ring, with a carboxylic acid ethyl ester functional group. The spirocyclic structure imparts significant strain, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxospiro[oxetane-2,1’-cyclohexane]-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an oxetane precursor in the presence of a strong base. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

  • Oxidation products include various carboxylic acids and ketones.
  • Reduction products include alcohols and other reduced derivatives.
  • Substitution reactions yield a wide range of esters and amides, depending on the nucleophile used.

Scientific Research Applications

3-Oxospiro[oxetane-2,1’-cyclohexane]-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials and polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of 3-Oxospiro[oxetane-2,1’-cyclohexane]-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The spirocyclic structure can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to biologically active metabolites.

Comparison with Similar Compounds

    Spirooxindoles: These compounds also feature a spirocyclic structure and are used in medicinal chemistry.

    Spirocyclic ketones: Similar in structure but differ in the functional groups attached to the spiro center.

    Spirocyclic lactones: These compounds have a lactone ring fused to a spiro center, offering different reactivity and applications.

Uniqueness: 3-Oxospiro[oxetane-2,1’-cyclohexane]-4-carboxylic acid ethyl ester is unique due to its combination of an oxetane ring and a cyclohexane ring, along with the ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-14-10(13)8-9(12)11(15-8)6-4-3-5-7-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAQPGHRIILGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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